molecular formula C13H18BrNO B1326345 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine CAS No. 946713-55-9

3-[(4-Bromo-2-methylphenoxy)methyl]piperidine

Cat. No.: B1326345
CAS No.: 946713-55-9
M. Wt: 284.19 g/mol
InChI Key: LSEHVYIJEZGXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromo-2-methylphenoxy)methyl]piperidine is a chemical compound with the molecular formula C13H18BrNO and a molecular weight of 284.2 g/mol . This compound is used in various fields of scientific research, including chemistry, biology, and medicine. It is known for its unique structure, which includes a piperidine ring and a brominated phenoxy group.

Preparation Methods

The synthesis of 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine typically involves the reaction of 4-bromo-2-methylphenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(4-Bromo-2-methylphenoxy)methyl]piperidine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-Bromo-2-methylphenoxy)methyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated phenoxy group can enhance binding affinity to certain targets, while the piperidine ring can influence the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar compounds to 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine include:

Compared to these compounds, this compound is unique due to its combination of a piperidine ring and a brominated phenoxy group, which provides distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-bromo-2-methylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-10-7-12(14)4-5-13(10)16-9-11-3-2-6-15-8-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEHVYIJEZGXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.